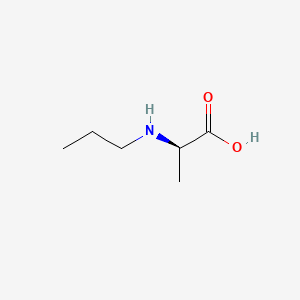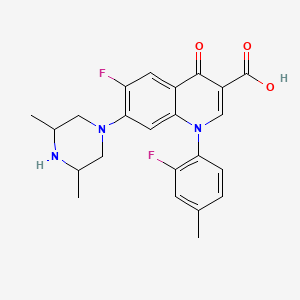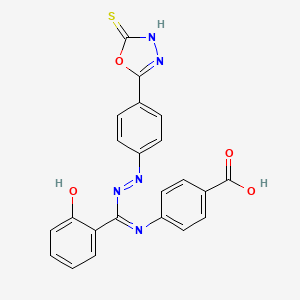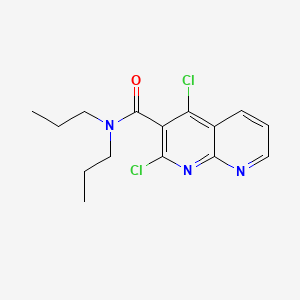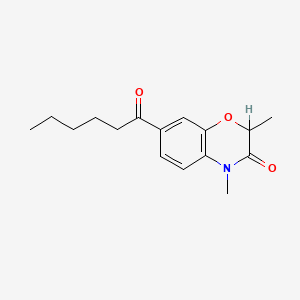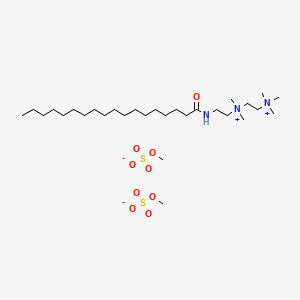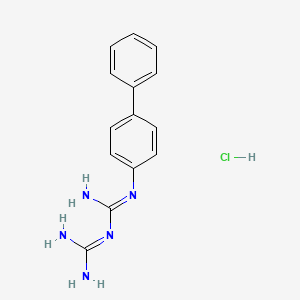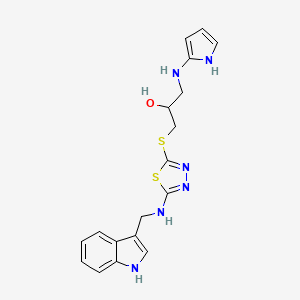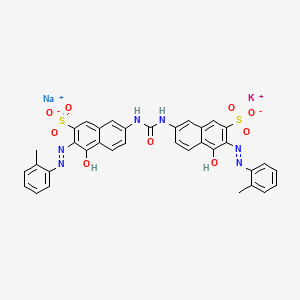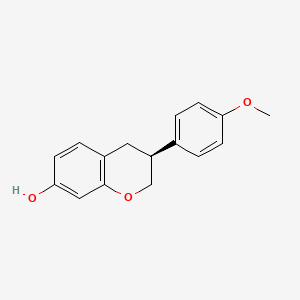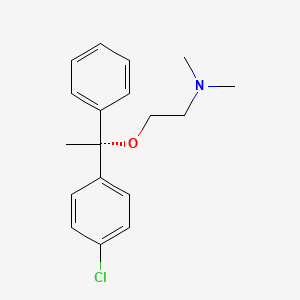
2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 283-442-9, also known as 2,4,6-trimethylphenol, is an organic compound with the molecular formula C9H12O. It is a derivative of phenol, where three methyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-trimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with methanol in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, 2,4,6-trimethylphenol is produced on a larger scale using similar alkylation processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient production. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, such as methylated cyclohexanols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Methylated cyclohexanols and related compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives of 2,4,6-trimethylphenol.
Aplicaciones Científicas De Investigación
2,4,6-trimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as an antimicrobial agent and its role in drug development.
Industry: It is utilized in the production of antioxidants, stabilizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-trimethylphenol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, affecting metabolic processes. Its phenolic structure allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
2,4-dimethylphenol: A derivative with two methyl groups at the 2 and 4 positions.
2,6-dimethylphenol: A derivative with two methyl groups at the 2 and 6 positions.
Uniqueness
2,4,6-trimethylphenol is unique due to the presence of three methyl groups, which significantly alter its chemical and physical properties compared to its analogs
Propiedades
Número CAS |
84642-65-9 |
|---|---|
Fórmula molecular |
C9H22N2O |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
2-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]ethanol |
InChI |
InChI=1S/C9H22N2O/c1-9(2,8-11(3)4)7-10-5-6-12/h10,12H,5-8H2,1-4H3 |
Clave InChI |
SATBRZBUHWPNPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNCCO)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



